(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
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Overview
Description
(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a compound that features a piperidine ring, a cyclohexylmethyl group, and a methyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine derivatives with cyclohexylmethyl and methyl groups. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-(piperidine-4-yl) benzamide: Known for its cytotoxicity against cancer cells.
4-(Cyclohexylmethyl)piperidine: Used in various chemical and pharmaceutical applications
Uniqueness
(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1-cyclohexyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C14H28N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h13-15H,2-12H2,1H3 |
InChI Key |
RBTRBMZOEPVUSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCC1)CC2CCNCC2 |
Origin of Product |
United States |
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